molecular formula C27H28FN3O3S2 B12003847 (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623939-79-7

(5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12003847
CAS No.: 623939-79-7
M. Wt: 525.7 g/mol
InChI Key: BRSLVZHBMUPAPC-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features:

  • A 3-ethoxypropyl substituent at the N3 position, enhancing solubility via ether linkages.
  • A 3-fluoro-4-propoxyphenyl group attached to the pyrazole ring, contributing to electronic modulation and steric bulk.

Thiazolidinones are pharmacologically significant, with applications in antimicrobial, anticancer, and anti-inflammatory therapies. The target compound’s fluorinated aryl and flexible alkyl chains suggest optimized pharmacokinetic properties compared to simpler analogs.

Properties

CAS No.

623939-79-7

Molecular Formula

C27H28FN3O3S2

Molecular Weight

525.7 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28FN3O3S2/c1-3-14-34-23-12-11-19(16-22(23)28)25-20(18-31(29-25)21-9-6-5-7-10-21)17-24-26(32)30(27(35)36-24)13-8-15-33-4-2/h5-7,9-12,16-18H,3-4,8,13-15H2,1-2H3/b24-17-

InChI Key

BRSLVZHBMUPAPC-ULJHMMPZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOCC)C4=CC=CC=C4)F

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOCC)C4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Pyrazole Ring: Starting with appropriate aryl hydrazines and β-diketones, the pyrazole ring can be synthesized through cyclization reactions.

    Thiazolidinone Ring Formation: The thiazolidinone ring can be formed by reacting a suitable thioamide with a halogenated carbonyl compound.

    Coupling Reactions: The pyrazole and thiazolidinone intermediates are then coupled using a base-catalyzed condensation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, potentially yielding dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological potential of thiazolidinone derivatives, including those similar to (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one:

  • Anti-inflammatory Activity : Thiazolidinones are reported to exhibit significant anti-inflammatory effects. For instance, compounds derived from thiazolidinones have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various assays .
  • Antimicrobial Properties : These compounds have also been evaluated for their antimicrobial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the pyrazole moiety enhances their efficacy against bacterial strains .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The incorporation of specific substituents can enhance the radical scavenging ability of these compounds .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various synthetic routes involving condensation reactions and cyclization processes. Studies have reported similar compounds synthesized via the reaction of pyrazole derivatives with carbon disulfide and aldehydes under basic conditions, resulting in thiazolidinone frameworks that retain biological activity .

Case Studies and Research Findings

Several research studies have investigated the pharmacological properties of thiazolidinone derivatives:

StudyCompoundFindings
Bandgar et al. (2014)1-(2, 4-Dimethoxy-phenyl)-3-(1,3-diphenyl-pyrazol-4-yl)Showed promising anti-inflammatory activity via TNF-α inhibition assays .
Bekhit et al. (2016)4-Thiazolyl pyrazolylExhibited significant antimicrobial activity against multiple bacterial strains and anti-inflammatory effects in vivo .
Chandra et al. (2017)Various pyrazole derivativesReported enhanced analgesic effects comparable to standard drugs like phenylbutazone .

Mechanism of Action

The mechanism by which (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The thiazolidinone ring could be involved in binding to active sites, while the pyrazole ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name / Identifier Substituent at N3 Aryl Group Modifications Key Properties Reference
Target Compound 3-ethoxypropyl 3-fluoro-4-propoxyphenyl Moderate lipophilicity, enhanced solubility
(5Z)-3-heptyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Heptyl (C7) 3-fluoro-4-propoxyphenyl Higher lipophilicity, reduced solubility
(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Dodecyl (C12) 3-fluoro-4-propoxyphenyl High lipophilicity, potential membrane targeting
(5Z)-3-(2-ethylhexyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 2-ethylhexyl (branched C8) 3-fluoro-4-methylphenyl Steric hindrance, altered metabolic stability

Key Observations:

  • Branched vs. Linear Chains: The 2-ethylhexyl group introduces steric effects, possibly delaying metabolic degradation compared to linear chains .
  • Aryl Substituents: The 3-fluoro-4-propoxyphenyl group offers a balance of electron-withdrawing (fluorine) and flexible (propoxy) groups, which may enhance binding to hydrophobic enzyme pockets.

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Anticancer Potential: Thiazolidinones with fluorinated aryl groups exhibit cytotoxicity via kinase inhibition or apoptosis induction .
  • Antimicrobial Activity: Longer alkyl chains (e.g., dodecyl) may enhance Gram-positive bacterial membrane disruption .
  • Metabolic Stability: Ethoxypropyl’s ether linkage likely improves metabolic resistance compared to ester-containing analogs .

Research Tools and Characterization

  • Crystallography: Tools like SHELX and WinGX are widely used for single-crystal structure determination of thiazolidinones, confirming Z/E configurations and molecular planarity .

Biological Activity

The compound (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolidinones

Thiazolidinones are a significant class of heterocyclic compounds characterized by their thiazolidinone ring structure. They have been extensively studied for their potential in medicinal chemistry due to their wide range of biological activities, including:

  • Antidiabetic
  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

The biological activity of thiazolidinones is often influenced by the substituents present on the ring structure, which can enhance or modify their pharmacological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds derived from the thiazolidinone scaffold have shown significant cytotoxic effects against various cancer cell lines. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.0Inhibition of tubulin polymerization
Compound BSiHa (Cervical)3.6Induction of apoptosis
(5Z)-CompoundVariousTBDTBD

Note: TBD indicates that specific values are yet to be determined in ongoing studies.

Antidiabetic Properties

Thiazolidinones are also recognized for their antidiabetic activity, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism enhances insulin sensitivity and helps regulate glucose metabolism. The specific compound may exhibit similar properties, making it a candidate for further exploration in diabetes management .

Antimicrobial and Antioxidant Activity

The compound has shown promising results in antimicrobial assays against various pathogens. Preliminary data suggests that it may possess significant antibacterial and antifungal properties. Additionally, its antioxidant capacity has been evaluated using DPPH radical scavenging assays, indicating potential protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely related to their structural features. Modifications at specific positions on the thiazolidinone ring can lead to enhanced efficacy and selectivity. For instance, the presence of electron-withdrawing groups or hydrophobic substituents can significantly influence the compound's interaction with biological targets.

Figure 1: Structure-Activity Relationship

SAR Diagram

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazolidinone derivatives similar to the target compound:

  • Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their anticancer activity against MCF-7 and SiHa cell lines. The results indicated that certain modifications led to increased potency compared to standard treatments.
  • Combination Therapies : Another investigation explored the combination of thiazolidinone derivatives with existing chemotherapeutics, revealing synergistic effects that enhance overall treatment efficacy.

Q & A

Q. Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to confirm the (Z)-configuration of the exocyclic double bond. SHELX programs are robust for small-molecule crystallography and handling twinned data .
  • NOESY NMR : Correlate spatial proximity between the pyrazole phenyl group and thiazolidinone protons to validate stereochemistry .
  • DFT calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian or ORCA) to resolve ambiguities in tautomeric forms .

How should researchers address discrepancies in biological activity data between in vitro and in silico models for this compound?

Q. Answer :

  • Validate docking results : Use molecular docking with 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding modes, but confirm with enzyme inhibition assays .
  • Solubility adjustments : Poor in vitro activity may arise from aggregation; use co-solvents (e.g., DMSO/PEG) or nanoformulation to improve bioavailability .
  • Metabolic stability testing : Assess hepatic microsomal degradation to identify if rapid metabolism explains in vitro-in vivo disconnect .

What strategies are effective for analyzing tautomeric equilibria in the thiazolidinone and pyrazole moieties under varying pH conditions?

Q. Answer :

  • pH-dependent NMR : Acquire 1H^1H- and 13C^{13}C-NMR spectra in DMSO-d6d_6 at pH 2–12 to track proton shifts and tautomer ratios .
  • UV-Vis spectroscopy : Monitor absorbance changes (250–400 nm) to identify dominant tautomers; compare with TD-DFT simulations .
  • Crystallize at specific pH : Co-crystallize with buffers (e.g., phosphate or citrate) to trap tautomeric states for SC-XRD analysis .

How can computational methods (e.g., DFT, MD) guide the design of derivatives with enhanced target selectivity?

Q. Answer :

  • DFT-based QSAR : Calculate electronic parameters (HOMO/LUMO, Fukui indices) to correlate with bioactivity and prioritize substituents .
  • Molecular dynamics (MD) : Simulate ligand-protein binding (100 ns trajectories) to assess stability of hydrogen bonds and hydrophobic contacts .
  • Free-energy perturbation (FEP) : Predict ΔΔG of binding for proposed derivatives to rank synthetic priorities .

What experimental design principles (DoE) should be applied to optimize reaction conditions for scaling up synthesis?

Q. Answer :

  • Factorial design : Vary temperature, solvent ratio, and catalyst loading to identify critical factors using software like Minitab or JMP .
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. acetic acid volume) to maximize yield .
  • Robustness testing : Introduce ±10% variations in reagent purity to assess process tolerance .

How can researchers differentiate between regioisomeric byproducts formed during pyrazole ring functionalization?

Q. Answer :

  • LC-MS/MS : Use high-resolution mass spectrometry to distinguish isomers via fragmentation patterns .
  • 2D NMR (HSQC, HMBC) : Map 1H^1H-13C^{13}C correlations to assign substituent positions on the pyrazole ring .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled intermediates to track nitrogen connectivity in NOESY spectra .

What are the best practices for resolving crystallographic disorder in the ethoxypropyl side chain?

Q. Answer :

  • Multi-temperature data collection : Collect datasets at 100 K and 298 K to reduce thermal motion artifacts .
  • Twin refinement in SHELXL : Apply TWIN/BASF commands to model overlapping conformers .
  • Constraints : Restrain bond lengths/angles using AFIX commands for flexible alkyl chains .

How should stability studies be designed to evaluate degradation pathways under physiological conditions?

Q. Answer :

  • Forced degradation : Expose the compound to heat (60°C), UV light, and hydrolytic conditions (pH 1–13), then analyze by HPLC .
  • Mass spectral libraries : Compare degradation products with in silico predictions (e.g., ACD/MS Fragmenter) to identify cleavage sites .
  • Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .

What methodologies are recommended for correlating thiazolidinone ring conformation with biological activity?

Q. Answer :

  • X-ray/DFT conformational analysis : Compare crystal structures with computed minima to identify bioactive conformers .
  • SAR with locked conformers : Synthesize derivatives with fused rings or bulky substituents to restrict thiazolidinone flexibility .
  • Pharmacophore mapping : Overlay active/inactive analogs to define spatial requirements for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.